

# Ampicillin/Sulbactam In-Vitro Susceptibility Testing: Application Notes and Protocols

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## Compound of Interest

Compound Name: Brobactam

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## Introduction

Ampicillin/sulbactam is a combination antibiotic consisting of the  $\beta$ -lactam antibiotic ampicillin and the  $\beta$ -lactamase inhibitor sulbactam. Sulbactam's role is to inactivate  $\beta$ -lactamase enzymes, which are produced by some bacteria and are responsible for resistance to ampicillin. This combination broadens ampicillin's spectrum of activity. Accurate in-vitro susceptibility testing is crucial for determining the potential efficacy of ampicillin/sulbactam against specific bacterial isolates and is a critical component of antimicrobial stewardship and drug development programs.

These application notes provide detailed protocols for the in-vitro susceptibility testing of ampicillin/sulbactam, adhering to guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). The primary methods covered are broth microdilution, disk diffusion, and agar dilution.

## Data Presentation: Breakpoint Tables

The following tables summarize the minimum inhibitory concentration (MIC) and zone diameter breakpoints for ampicillin/sulbactam against various bacterial species. It is imperative to consult the latest versions of the respective standards for the most current information.

Table 1: CLSI MIC and Zone Diameter Breakpoints for Ampicillin/Sulbactam

Organism	MIC (µg/mL) - Susceptible	MIC (µg/mL) - Intermediate	MIC (µg/mL) - Resistant	Disk Diffusion Zone Diameter (mm) - Susceptible	Disk Diffusion Zone Diameter (mm) - Intermediate	Disk Diffusion Zone Diameter (mm) - Resistant
Enterobacterales	≤ 8/4	16/8	≥ 32/16	≥ 15	12-14	≤ 11
Acinetobacter baumannii	≤ 8/4	16/8	≥ 32/16	≥ 22	17-21	≤ 16
Haemophilus influenzae	≤ 2/1	-	-	≥ 20	16-19	≤ 15
Anaerobic Bacteria	≤ 8/4	16/8	≥ 32/16	-	-	-

Note: Breakpoints are presented as ampicillin concentration/sulbactam concentration. Sulbactam is tested at a fixed concentration of 4 µg/mL in CLSI broth microdilution methods for Enterobacterales and Acinetobacter baumannii. The disk diffusion test for ampicillin/sulbactam typically uses a 10/10 µg disk.

Table 2: EUCAST MIC and Zone Diameter Breakpoints for Ampicillin/Sulbactam

Organism	MIC (µg/mL) - Susceptible	MIC (µg/mL) - Resistant	Disk Diffusion Zone Diameter (mm) - Susceptible	Disk Diffusion Zone Diameter (mm) - Resistant
Enterobacterales	≤ 8	> 8	≥ 14	< 14
Haemophilus influenzae	≤ 1	> 1	≥ 17	< 17

Note: EUCAST breakpoints for ampicillin/sulbactam are often based on the ampicillin component, with sulbactam at a fixed concentration (e.g., 4 mg/L). Users should refer to the latest EUCAST breakpoint tables for specific guidance.

Table 3: Quality Control (QC) Ranges for Ampicillin/Sulbactam (10/10 µg) Disk Diffusion

QC Strain	Zone Diameter Range (mm)
Escherichia coli ATCC® 25922	13-19
Escherichia coli ATCC® 35218	17-22
Haemophilus influenzae ATCC® 49247	13-21

Table 4: Quality Control (QC) Ranges for Ampicillin/Sulbactam Broth Microdilution (Ampicillin/Sulbactam in a 2:1 ratio)

QC Strain	MIC Range (µg/mL)
Escherichia coli ATCC® 25922	2/1 - 8/4
Escherichia coli ATCC® 35218	16/8 - 64/32
Haemophilus influenzae ATCC® 49247	0.5/0.25 - 2/1
Enterococcus faecalis ATCC® 29212	1/0.5 - 4/2

## Experimental Protocols

### Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of ampicillin/sulbactam in a liquid growth medium.

Materials:

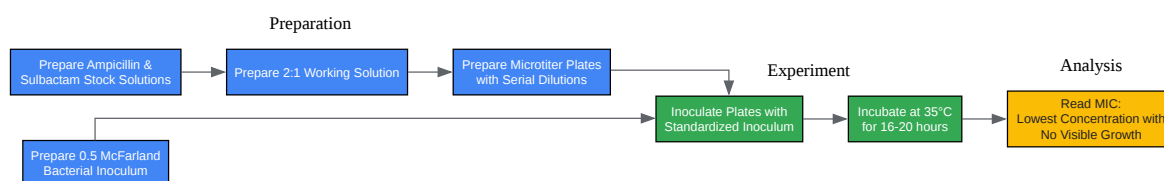
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- 96-well microtiter plates

- Ampicillin and sulbactam analytical grade powders
- Bacterial inoculum standardized to 0.5 McFarland turbidity
- Sterile saline or broth
- Incubator ( $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$ )
- Micropipettes

#### Protocol:

- Preparation of Antibiotic Stock Solutions:
  - Prepare a stock solution of ampicillin and a separate stock solution of sulbactam at a concentration of 1280  $\mu\text{g/mL}$  each in a suitable sterile solvent.[\[1\]](#)
  - For testing, ampicillin and sulbactam are typically combined in a 2:1 ratio.[\[1\]](#)[\[2\]](#)[\[3\]](#) Prepare a working solution containing both agents at the desired starting concentration.
- Preparation of Microtiter Plates:
  - Dispense 50  $\mu\text{L}$  of CAMHB into each well of a 96-well microtiter plate.[\[1\]](#)
  - In the first column of wells, add an additional 50  $\mu\text{L}$  of the ampicillin/sulbactam working solution to achieve the highest desired starting concentration (e.g., 64/32  $\mu\text{g/mL}$ ).[\[1\]](#)
  - Perform serial twofold dilutions by transferring 50  $\mu\text{L}$  from the first column to the second, and so on, down to the lowest desired concentration. Discard 50  $\mu\text{L}$  from the last well of the dilution series. This will result in wells containing 50  $\mu\text{L}$  of varying concentrations of ampicillin-sulbactam.[\[1\]](#)
  - Include a growth control well (no antibiotic) and a sterility control well (no bacteria).[\[1\]](#)
- Inoculum Preparation:
  - From a fresh (18-24 hour) culture plate, select several colonies of the test organism.

- Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately  $1-2 \times 10^8$  CFU/mL).[1]
- Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately  $5 \times 10^5$  CFU/mL in each well of the microtiter plate.[1]
- Inoculation:
  - Add 50  $\mu$ L of the standardized bacterial inoculum to each well (except the sterility control), resulting in a final volume of 100  $\mu$ L per well.[1]
- Incubation:
  - Incubate the microtiter plates at  $35^\circ\text{C} \pm 2^\circ\text{C}$  for 16-20 hours in ambient air.
- Reading Results:
  - The MIC is the lowest concentration of ampicillin/sulbactam that completely inhibits visible growth of the organism as detected by the unaided eye.



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Broth Microdilution Workflow for Ampicillin/Sulbactam MIC Determination.

## Disk Diffusion Method (Kirby-Bauer)

This method assesses the susceptibility of bacteria to ampicillin/sulbactam by measuring the zone of growth inhibition around a disk impregnated with the antibiotic.

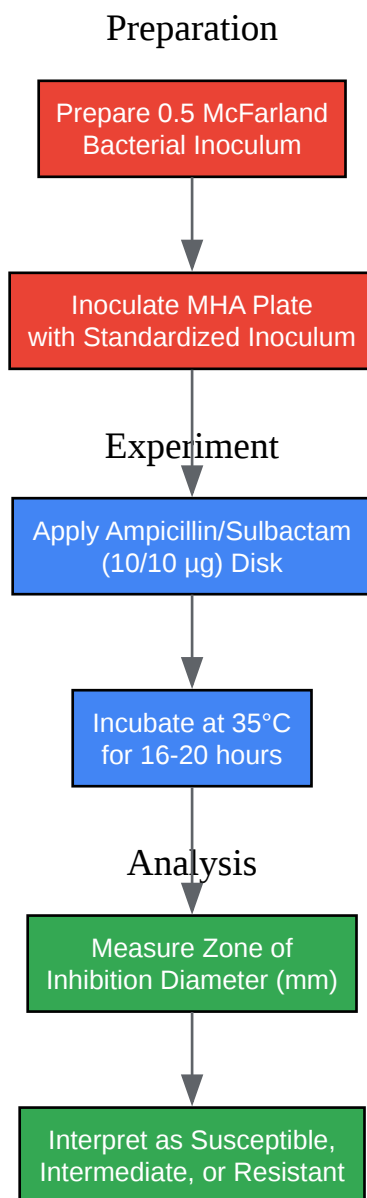
#### Materials:

- Mueller-Hinton Agar (MHA) plates (4 mm depth)
- Ampicillin/sulbactam disks (10/10 µg)[1]
- Bacterial inoculum standardized to 0.5 McFarland turbidity
- Sterile cotton swabs
- Incubator (35°C ± 2°C)
- Calipers or a ruler for measuring zone diameters

#### Protocol:

- Inoculum Preparation:
  - Prepare a bacterial inoculum as described in the broth microdilution method, adjusted to a 0.5 McFarland standard.[1]
- Inoculation of Agar Plate:
  - Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid.
  - Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.
  - Allow the plate to dry for 3-5 minutes.[1]
- Application of Antibiotic Disk:
  - Aseptically apply an ampicillin/sulbactam (10/10 µg) disk to the center of the inoculated agar plate.[1]
  - Gently press the disk to ensure complete contact with the agar surface.[1]

- Incubation:
  - Invert the plates and incubate at  $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$  for 16-20 hours in ambient air.[\[1\]](#)
- Reading Results:
  - Measure the diameter of the zone of complete growth inhibition (including the disk diameter) to the nearest millimeter.[\[1\]](#)
  - Interpret the results based on the zone diameter breakpoints provided in the tables above.



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Disk Diffusion Workflow for Ampicillin/Sulbactam Susceptibility Testing.

## Agar Dilution Method

This method is a reference method for MIC determination where varying concentrations of ampicillin/sulbactam are incorporated into an agar medium.

Materials:

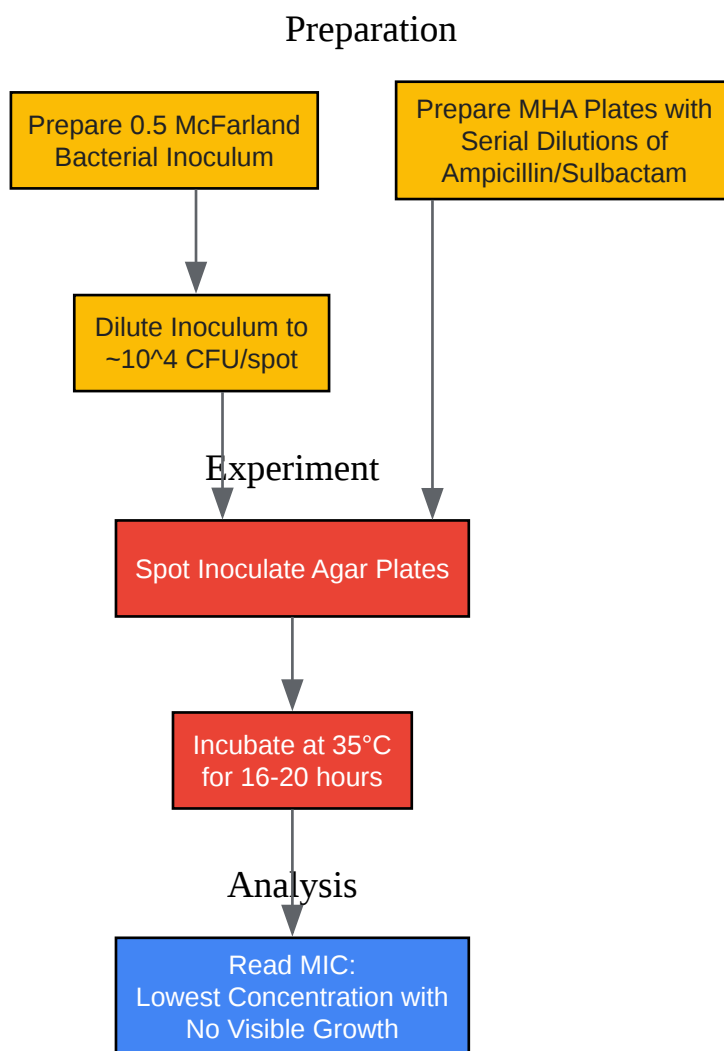
- Mueller-Hinton Agar (MHA)
- Ampicillin and sulbactam analytical grade powders
- Bacterial inoculum standardized to 0.5 McFarland turbidity
- Sterile petri dishes
- Inoculum replicating apparatus (optional)

Protocol:

- Preparation of Antibiotic-Containing Agar Plates:
  - Prepare a series of molten MHA tubes, each containing a specific concentration of ampicillin/sulbactam. A 2:1 ratio of ampicillin to sulbactam is recommended.[2][3]
  - The concentrations should cover the expected MIC range of the test organisms.
  - Pour the agar into sterile petri dishes and allow them to solidify.
  - Include a growth control plate containing no antibiotic.
- Inoculum Preparation:
  - Prepare a bacterial inoculum as described in the broth microdilution method, adjusted to a 0.5 McFarland standard.



- Further dilute the inoculum to achieve a final concentration of approximately  $10^4$  CFU per spot.
- Inoculation:
  - Spot-inoculate the prepared agar plates with the standardized bacterial suspension. An inoculum replicating apparatus can be used to deliver a consistent volume.
- Incubation:
  - Allow the inoculum spots to dry completely before inverting the plates.
  - Incubate the plates at  $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$  for 16-20 hours in ambient air.
- Reading Results:
  - The MIC is the lowest concentration of ampicillin/sulbactam that inhibits the visible growth of the organism. A single colony or a faint haze should be disregarded.



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Agar Dilution Workflow for Ampicillin/Sulbactam MIC Determination.

## Conclusion

Standardized in-vitro susceptibility testing of ampicillin/sulbactam is essential for guiding appropriate clinical use and for the development of new antimicrobial agents. The broth microdilution, disk diffusion, and agar dilution methods, when performed according to established guidelines from organizations like CLSI and EUCAST, provide reliable and reproducible results. Researchers, scientists, and drug development professionals should adhere to these protocols and utilize the appropriate interpretive criteria to ensure the accuracy

and utility of their susceptibility testing data. Regular performance of quality control using recommended ATCC strains is mandatory to ensure the validity of the test results.

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## References

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